molecular formula C13H19NO2 B3073126 4-[(2-Methoxyphenyl)methyl]oxan-4-amine CAS No. 1017349-69-7

4-[(2-Methoxyphenyl)methyl]oxan-4-amine

Cat. No.: B3073126
CAS No.: 1017349-69-7
M. Wt: 221.29 g/mol
InChI Key: IPZAXKZXFVUGJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methoxyphenyl)methyl]oxan-4-amine is a synthetic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-methoxyphenylmethyl group. This structure combines the rigidity of the oxane ring with the aromatic and electron-donating properties of the 2-methoxyphenyl moiety, making it a candidate for pharmacological and materials science research.

Properties

IUPAC Name

4-[(2-methoxyphenyl)methyl]oxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-5-3-2-4-11(12)10-13(14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZAXKZXFVUGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(CCOCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyphenyl)methyl]oxan-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-methoxybenzyl chloride and tetrahydro-2H-pyran-4-amine.

    Reaction: The 2-methoxybenzyl chloride is reacted with tetrahydro-2H-pyran-4-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (60-80°C) for several hours.

    Purification: The resulting product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxyphenyl)methyl]oxan-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-[(2-Hydroxyphenyl)methyl]oxan-4-amine.

    Reduction: The compound can be reduced to form this compound hydrochloride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: 4-[(2-Hydroxyphenyl)methyl]oxan-4-amine.

    Reduction: this compound hydrochloride.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[(2-Methoxyphenyl)methyl]oxan-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(2-Methoxyphenyl)methyl]oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of 4-[(2-Methoxyphenyl)methyl]oxan-4-amine, along with their distinguishing features:

Compound Name Molecular Formula Substituent/Ring Variation Key Properties/Applications References
4-(2-Methoxyphenyl)oxan-4-amine hydrochloride C₁₂H₁₈ClNO₂ Hydrochloride salt of the parent compound Enhanced solubility due to salt formation
4-[(2-Fluorophenyl)methyl]oxan-4-amine C₁₂H₁₆FNO 2-Fluorophenyl substituent Increased electronegativity; predicted pKa = 8.68
4-[(4-Fluorophenyl)methyl]oxan-4-amine C₁₂H₁₆FNO 4-Fluorophenyl substituent Altered steric/electronic effects vs. 2-fluoro analog
4-(Cyclobutylmethyl)oxan-4-amine C₁₀H₁₉NO Cyclobutylmethyl substituent Reduced aromaticity; potential lipophilicity
N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine C₁₃H₂₀N₂O₂ Dioxane ring (vs. oxane); dimethyl groups Broader ring structure may affect conformational flexibility
2-(4-Methoxyphenyl)-N-methylethanamine C₁₀H₁₅NO Linear phenethylamine backbone Simplified structure; lacks heterocyclic ring

Substituent Effects

  • Electron-Donating vs. In contrast, fluorophenyl analogs (e.g., 2-fluoro and 4-fluoro derivatives) introduce electron-withdrawing effects, which may alter binding affinity or metabolic stability .
  • Positional Isomerism : The 2-fluorophenyl and 4-fluorophenyl analogs demonstrate how substituent position impacts steric bulk and electronic distribution. The 2-fluoro isomer may introduce greater steric hindrance near the oxane ring compared to the 4-fluoro isomer .

Ring System Variations

  • Oxane vs. Dioxane : The replacement of the oxane ring with a 1,3-dioxane ring (as in N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine) introduces additional oxygen atoms, increasing polarity and hydrogen-bonding capacity. This could influence solubility and pharmacokinetics .
  • Aromatic vs.

Salt Forms and Solubility

The hydrochloride salt of the parent compound (4-(2-Methoxyphenyl)oxan-4-amine hydrochloride) highlights the importance of salt formation in modulating solubility. Ionic forms are typically more water-soluble, aiding in formulation for biological studies .

Biological Activity

4-[(2-Methoxyphenyl)methyl]oxan-4-amine is a compound with promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NO2, with a molecular weight of 221.3 g/mol. The compound features an oxanamine structure characterized by a methoxyphenyl group attached to the oxane ring. This unique structure may influence its biological interactions and pharmacodynamics.

Biological Activity Overview

Research indicates that derivatives of oxanamines, including this compound, exhibit a variety of biological activities:

  • Anticancer Activity : Similar compounds have been identified as potent apoptosis inducers. For instance, studies on related quinazoline derivatives have shown significant efficacy in inducing cell death in cancer models, suggesting that this compound may possess similar properties .
  • Antimicrobial Properties : The compound's structural features may enhance its interaction with microbial targets, potentially leading to antimicrobial effects. Research on related thiazole derivatives has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Compounds with similar structures have been shown to induce apoptosis through modulation of cellular pathways. For example, the ability to penetrate the blood-brain barrier and target specific cancer cell lines highlights its potential as an anticancer agent .
  • Antimicrobial Mechanisms : The interaction between nanoparticles functionalized with similar compounds and bacterial membranes suggests a mechanism involving disruption of bacterial integrity through reactive oxygen species (ROS) generation .

Comparative Analysis with Similar Compounds

A comparative analysis can provide insights into how structural variations affect biological activity. Below is a summary table comparing this compound with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
4-(3-Methoxyphenyl)methyl]oxan-4-amineSimilar oxanamine structure with different phenyl substitutionPotential anticancer activity
N6-(2-Methoxyphenyl)methylpyrido[2,3-d]pyrimidineContains a pyrimidine ring in addition to methoxyphenylDifferent pharmacological profiles
1-(2-Methoxyphenyl)butaneAliphatic chain instead of an oxane ringSimplified interactions; lower potency

Case Studies and Research Findings

  • Anticancer Studies : A study on N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine revealed an EC50 of 2 nM in apoptosis induction assays, indicating high potency against certain cancer cell lines . This suggests that this compound could exhibit similar or enhanced efficacy.
  • Antimicrobial Efficacy : Research involving magnetic nanoparticles coated with thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 mg/ml, indicating the potential for similar applications with this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2-Methoxyphenyl)methyl]oxan-4-amine
Reactant of Route 2
4-[(2-Methoxyphenyl)methyl]oxan-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.